Indospicine hydrochloride monohydrate
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Overview
Description
Indospicine hydrochloride monohydrate: is a derivative of indospicine, an amino acid not found in proteins. It is primarily found in certain species of the Indigofera plant. This compound is known for its hepatotoxic properties, causing liver damage and reproductive issues in mammals, particularly in dogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indospicine hydrochloride monohydrate can be synthesized from L-homoserine lactone through a series of reactions. The key steps include a zinc-mediated Barbier reaction with acrylonitrile and a Pinner reaction to introduce the amidine moiety .
Industrial Production Methods: The industrial production of this compound involves the extraction of indospicine from Indigofera species, followed by its crystallization as a hydrochloride monohydrate. The compound is typically obtained as needle-like crystals from aqueous ethanol, with a melting point of 131-134°C .
Chemical Reactions Analysis
Types of Reactions: Indospicine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: In alkaline conditions, it decomposes to ammonia and an amide.
Substitution: In strong acid, it forms L-α-amino-pimelic acid.
Common Reagents and Conditions:
Oxidation: Alkaline conditions.
Substitution: Strong acidic conditions.
Major Products:
Oxidation: Ammonia and an amide.
Substitution: L-α-amino-pimelic acid.
Scientific Research Applications
Indospicine hydrochloride monohydrate has several applications in scientific research:
Chemistry: Used in studies involving amino acids and their derivatives.
Medicine: Studied for its potential hepatotoxic effects and its impact on animal health.
Industry: Utilized in the production of certain chemical compounds and in research related to toxicology.
Mechanism of Action
The mechanism of action of indospicine hydrochloride monohydrate involves its hepatotoxic effects. It is known to cause liver damage by interfering with normal liver function. The compound’s molecular targets include liver cells, where it disrupts normal cellular processes, leading to cell damage and apoptosis .
Comparison with Similar Compounds
Arginine: Indospicine resembles arginine in structure but differs in its toxic properties.
L-α-amino-pimelic acid: A product formed from indospicine under strong acidic conditions.
Uniqueness: Indospicine hydrochloride monohydrate is unique due to its specific hepatotoxic effects and its occurrence in Indigofera species. Unlike arginine, it is not incorporated into proteins and has distinct toxicological properties .
Properties
CAS No. |
76467-71-5 |
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Molecular Formula |
C7H18ClN3O3 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2S)-2,7-diamino-7-iminoheptanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH.H2O/c8-5(7(11)12)3-1-2-4-6(9)10;;/h5H,1-4,8H2,(H3,9,10)(H,11,12);1H;1H2/t5-;;/m0../s1 |
InChI Key |
LAVNSTLILGBRFK-XRIGFGBMSA-N |
Isomeric SMILES |
C(CCC(=N)N)C[C@@H](C(=O)O)N.O.Cl |
Canonical SMILES |
C(CCC(=N)N)CC(C(=O)O)N.O.Cl |
Origin of Product |
United States |
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